tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate: is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromopyridine moiety and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring .
Scientific Research Applications
Chemistry: tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It is also employed in the development of molecular probes and imaging agents .
Medicine: Its unique structure allows for the exploration of novel therapeutic targets and pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity . The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Comparison: While these compounds share structural similarities with tert-butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate, they differ in the position and nature of substituents on the pyridine ring. For instance, the presence of a methoxy group in tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate may enhance its solubility and alter its interaction with biological targets .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Properties
CAS No. |
2731006-60-1 |
---|---|
Molecular Formula |
C12H16BrN3O3 |
Molecular Weight |
330.2 |
Purity |
95 |
Origin of Product |
United States |
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